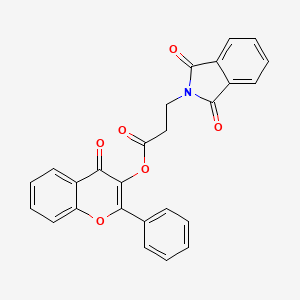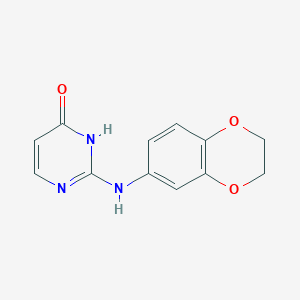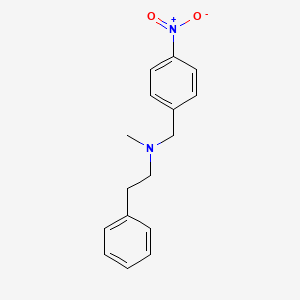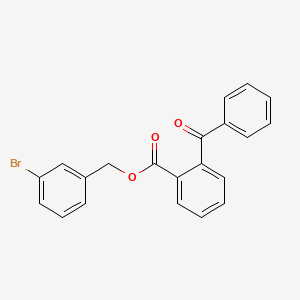
(4-Oxo-2-phenylchromen-3-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate
Overview
Description
(4-Oxo-2-phenylchromen-3-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate is a complex organic compound that features a chromone core and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-2-phenylchromen-3-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate typically involves multi-step organic reactions. One common method starts with the condensation of 3-formylchromone with cyanoacetamide in boiling distilled water to form 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide . This intermediate can then be reacted with various phosphorus reagents to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-2-phenylchromen-3-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The chromone ring can react with nucleophiles, leading to the formation of various heterocyclic compounds.
Oxidation and Reduction:
Cyclization: The compound can form new rings through intramolecular reactions, especially when reacting with binucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine, phenylhydrazine, and hydroxylamine. These reactions typically proceed under mild conditions, such as room temperature in ethanol, and yield high amounts of the desired products .
Major Products
The major products formed from these reactions include pyrazole and isoxazole derivatives, which are of significant interest due to their potential biological activities .
Scientific Research Applications
(4-Oxo-2-phenylchromen-3-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate has several scientific research applications:
Medicinal Chemistry: The compound’s derivatives have shown potential as anticancer agents, antimicrobial agents, and anti-inflammatory agents.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as functionalized phosphorus heterocycles.
Biological Research: The compound’s ability to form various heterocyclic systems makes it a valuable tool for studying biological processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action for (4-Oxo-2-phenylchromen-3-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate involves nucleophilic attack on the β-carbon of the chromone ring, followed by heterocyclization. This process is facilitated by the presence of active methylene groups and results in the formation of various heterocyclic compounds . The molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-chromen-3-yl Derivatives: These compounds share the chromone core and exhibit similar reactivity and biological activities.
Isoindole Derivatives: Compounds with the isoindole moiety also show comparable chemical behavior and applications.
Uniqueness
What sets (4-Oxo-2-phenylchromen-3-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate apart is its combination of the chromone and isoindole structures, which allows for a broader range of chemical reactions and potential applications. This dual functionality makes it a versatile compound in both synthetic and applied chemistry.
Properties
IUPAC Name |
(4-oxo-2-phenylchromen-3-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17NO6/c28-21(14-15-27-25(30)17-10-4-5-11-18(17)26(27)31)33-24-22(29)19-12-6-7-13-20(19)32-23(24)16-8-2-1-3-9-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFWPEHCCJQLAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)CCN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(4-allyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)amino]benzoate](/img/structure/B3581824.png)



![N-(2,5-dimethoxyphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3581849.png)
![4-[2-(3-chloroanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3581857.png)
![2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-cyclohexylacetamide](/img/structure/B3581858.png)
![4-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethoxy}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B3581860.png)
![2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3581862.png)
![2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3581863.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B3581864.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B3581867.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B3581874.png)
![5-methyl-4-oxo-3-(2-phenoxyethyl)-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3581877.png)
